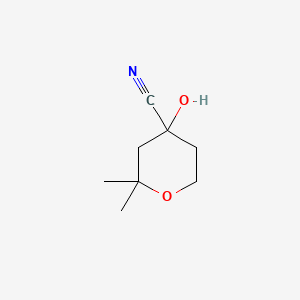![molecular formula C18H31ClN2O2 B10870105 2-Chloro-1-[9-hydroxy-9-(1-pyrrolidinylmethyl)-3-azaspiro[5.5]undec-3-YL]-1-propanone](/img/structure/B10870105.png)
2-Chloro-1-[9-hydroxy-9-(1-pyrrolidinylmethyl)-3-azaspiro[5.5]undec-3-YL]-1-propanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-1-[9-hydroxy-9-(1-pyrrolidinylmethyl)-3-azaspiro[55]undec-3-YL]-1-propanone is a complex organic compound featuring a spirocyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-[9-hydroxy-9-(1-pyrrolidinylmethyl)-3-azaspiro[55]undec-3-YL]-1-propanone typically involves multiple stepsCommon reagents used in the synthesis include methanesulfonic acid and phenylhydrazine hydrochloride .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as refluxing in methanol and the use of specific catalysts are employed to facilitate the reactions .
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-1-[9-hydroxy-9-(1-pyrrolidinylmethyl)-3-azaspiro[5.5]undec-3-YL]-1-propanone undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxy groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Replacement of the chloro group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions often involve specific temperatures and solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
2-Chloro-1-[9-hydroxy-9-(1-pyrrolidinylmethyl)-3-azaspiro[5.5]undec-3-YL]-1-propanone has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Chloro-1-[9-hydroxy-9-(1-pyrrolidinylmethyl)-3-azaspiro[5.5]undec-3-YL]-1-propanone involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Indole Derivatives: Compounds with similar spirocyclic structures and biological activities.
Spiro[5.5]undecane Derivatives: Compounds with similar core structures but different functional groups.
Uniqueness
2-Chloro-1-[9-hydroxy-9-(1-pyrrolidinylmethyl)-3-azaspiro[5.5]undec-3-YL]-1-propanone is unique due to its specific combination of functional groups and spirocyclic structure, which confer distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C18H31ClN2O2 |
|---|---|
Peso molecular |
342.9 g/mol |
Nombre IUPAC |
2-chloro-1-[9-hydroxy-9-(pyrrolidin-1-ylmethyl)-3-azaspiro[5.5]undecan-3-yl]propan-1-one |
InChI |
InChI=1S/C18H31ClN2O2/c1-15(19)16(22)21-12-8-17(9-13-21)4-6-18(23,7-5-17)14-20-10-2-3-11-20/h15,23H,2-14H2,1H3 |
Clave InChI |
ZIYMOLSKQDFCIJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)N1CCC2(CCC(CC2)(CN3CCCC3)O)CC1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl (3,3-dimethyl-1-oxo-11-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl)acetate](/img/structure/B10870038.png)
![3-(2,4-Dichlorophenyl)-6-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B10870045.png)
![2-Chloro-N-(2'-oxo-1',2'-dihydrospiro[cyclopentane-1,3'-indol]-5'-YL)propanamide](/img/structure/B10870047.png)
![(4Z)-2-(1,3-benzothiazol-2-yl)-5-(4-methoxyphenyl)-4-(1-{[2-(morpholin-4-yl)ethyl]amino}ethylidene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10870055.png)
![Methyl 4-({[(4-hydroxy-6-oxo-5-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B10870056.png)

![N-(2,5-dimethoxyphenyl)-2-{[5-(quinolin-2-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide](/img/structure/B10870072.png)
![4-(2-{N''-[(3-chloro-4-fluorophenyl)carbamothioyl]-N'-(4,6-dimethylpyrimidin-2-yl)carbamimidamido}ethyl)benzenesulfonamide](/img/structure/B10870073.png)
![Ethyl 2-{[(acetylsulfanyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B10870081.png)
![Methyl 4,5-dimethoxy-2-{[(3-methylpiperidin-1-yl)carbonothioyl]amino}benzoate](/img/structure/B10870085.png)

![Ethyl 1-[5-(1H-pyrrol-1-YL)-1,3,4-thiadiazol-2-YL]-4-piperidinecarboxylate](/img/structure/B10870091.png)
![(4Z)-2-(1,3-benzothiazol-2-yl)-4-(1-{[2-(1H-imidazol-4-yl)ethyl]amino}ethylidene)-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10870099.png)
![N-cyclohexyl-2-[3,3-dimethyl-11-(4-methylphenyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]acetamide](/img/structure/B10870106.png)
